What is the chemical structure of Cimicifugic acid E
What is the chemical structure of Cimicifugic acid E
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimicifugic acid E is a naturally occurring phenylpropanoid derivative found in plants of the Cimicifuga genus (black cohosh), which are known for their use in traditional medicine. As a member of the cimicifugic acid family, it is an ester formed from piscidic acid and a hydroxycinnamic acid. Specifically, Cimicifugic acid E is identified as 2-E-feruloylpiscidic acid[1][2]. This document provides a detailed overview of its chemical structure, physicochemical properties, and relevant experimental methodologies.
Chemical Structure and Properties
Cimicifugic acid E is constituted by a piscidic acid core esterified with a trans-ferulic acid moiety at the C-2 hydroxyl group. The stereochemistry of the naturally occurring piscidic acid has been determined as (+)-(2S,3R)[3]. Therefore, the complete chemical structure of Cimicifugic acid E is (2R,3S)-2-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2-[(4-hydroxyphenyl)methyl]butanedioic acid.
The chemical structure is as follows:
Physicochemical Data
The following table summarizes the key quantitative data for Cimicifugic acid E.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₀O₁₀ | [1] |
| Molecular Weight | 432.37 g/mol | [1] |
| CAS Number | 219986-67-1 | [4] |
| Appearance | Not reported in the searched literature. | |
| Solubility | Not reported in the searched literature. |
Spectroscopic Data
Mass Spectrometry (MS)
Liquid chromatography-mass spectrometry (LC-MS) is a key technique for the identification of Cimicifugic acid E. In negative ion mode, it typically exhibits a pseudomolecular ion [M-H]⁻.
| Ion | m/z Value | Fragmentation Details | Reference |
| [M-H]⁻ | 431 | Pseudomolecular ion | [5] |
| [M-feruloyl]⁻ | 255 | Loss of the feruloyl group | [5] |
| [M-ferulic acid-H]⁻ | 237 | Loss of a neutral ferulic acid molecule | [5] |
| [ferulic acid-H]⁻ | 193 | Fragment corresponding to the deprotonated ferulic acid moiety | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for the complete structure of Cimicifugic acid E have not been explicitly reported in the searched scientific literature. However, analysis of related compounds allows for the prediction of characteristic signals. The ¹H NMR spectrum would be expected to show signals for the aromatic protons of the ferulic acid and piscidic acid moieties, the vinylic protons of the ferulic acid double bond with a large coupling constant indicative of a trans configuration, and the methoxy group protons as a singlet. The ¹³C NMR spectrum would show corresponding signals for the aromatic, carboxylic, and olefinic carbons.
Experimental Protocols
The isolation and identification of Cimicifugic acid E from plant material involve multi-step chromatographic and spectroscopic techniques.
Isolation Protocol: Centrifugal Partition Chromatography (CPC)
A generalized protocol for the isolation of cimicifugic acids from Cimicifuga rhizomes is outlined below. This method utilizes pH-zone refining CPC to effectively separate these acidic compounds[6][7].
1. Extraction:
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Dried and powdered rhizomes of Cimicifuga racemosa are extracted with a 50% aqueous ethanol solution[1].
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The extract is concentrated under reduced pressure to yield a crude extract.
2. Fractionation:
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The crude extract is subjected to liquid-liquid partitioning. A common scheme involves partitioning between water and ethyl acetate.
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The aqueous phase, enriched in polar compounds including cimicifugic acids, is collected.
3. Centrifugal Partition Chromatography (CPC):
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Instrumentation: A high-speed counter-current chromatograph.
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Solvent System: A biphasic solvent system is prepared. A commonly used system is ethyl acetate-butanol-water (1:4:5 v/v/v)[6].
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Stationary and Mobile Phases: For pH-zone refining, the aqueous lower phase is typically used as the mobile phase, and the organic upper phase as the stationary phase. The pH of the phases is adjusted with an acid (e.g., trifluoroacetic acid) and a base (e.g., ammonia) to create a pH gradient during the separation.
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Sample Preparation: The fraction enriched with cimicifugic acids is dissolved in a small volume of the stationary phase.
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Operation: The CPC rotor is filled with the stationary phase and rotated at a high speed. The sample is then injected, and the mobile phase is pumped through the system.
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Fraction Collection: Eluted fractions are collected based on the detector response (e.g., UV absorbance).
4. Further Purification:
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Fractions containing Cimicifugic acid E are further purified by preparative high-performance liquid chromatography (HPLC) on a C18 column.
Identification Protocol: LC-MS/MS
1. Instrumentation:
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A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., quadrupole time-of-flight or ion trap).
2. Chromatographic Conditions:
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Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
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Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
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Gradient Program: A typical gradient might be: 5% B to 25% B over 20 minutes, then to 37% B over 15 minutes.
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Flow Rate: 0.2-0.4 mL/min.
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Detection: UV detection at wavelengths relevant for phenolic compounds (e.g., 320 nm) and mass spectrometry.
3. Mass Spectrometry Conditions:
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Ionization Mode: Electrospray ionization (ESI) in negative mode.
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MS Scan: Full scan from m/z 100 to 1000.
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MS/MS Fragmentation: Collision-induced dissociation (CID) of the precursor ion at m/z 431 to obtain the characteristic fragment ions.
Biological Activity and Signaling Pathways
While specific studies on the isolated Cimicifugic acid E are limited, the biological activities of its constituent, ferulic acid, and of extracts containing it, provide insights into its potential mechanisms of action. Ferulic acid is a well-documented antioxidant and anti-inflammatory agent[8][9][10].
Hypothesized Anti-inflammatory Signaling Pathway
Based on the known mechanisms of ferulic acid, a proposed anti-inflammatory pathway for Cimicifugic acid E involves the modulation of key inflammatory signaling cascades. It is hypothesized that Cimicifugic acid E may inhibit the activation of the NLRP3 inflammasome and downregulate the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α[8][9][11].
Diagram Caption: Hypothesized anti-inflammatory mechanism of Cimicifugic acid E.
Conclusion
Cimicifugic acid E is a significant bioactive compound in Cimicifuga species. While its complete spectroscopic characterization is not yet fully available in the public domain, its chemical identity as 2-E-feruloylpiscidic acid is established. The methodologies for its isolation and identification are well-developed, relying on advanced chromatographic and spectrometric techniques. Further research is warranted to fully elucidate its biological activities and mechanisms of action, particularly to confirm the anti-inflammatory pathways suggested by its chemical constituents.
References
- 1. Fukiic and piscidic acid esters from the rhizome of Cimicifuga racemosa and the in vitro estrogenic activity of fukinolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piscidic Acid | C11H12O7 | CID 10038020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemistry of Cimicifugic Acids and Associated Bases in Cimicifuga racemosa Root Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ferulic acid exhibits anti-inflammatory effects by inducing autophagy and blocking NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ferulic acid but not alpha-lipoic acid effectively protects THP-1-derived macrophages from oxidant and pro-inflammatory response to LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
